molecular formula C8H9NO2 B3029695 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol CAS No. 754149-09-2

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol

Cat. No. B3029695
M. Wt: 151.16
InChI Key: LBJIGHHXJKIVCK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol is a heterocyclic compound that belongs to a class of organic compounds known as dihydropyranopyridines. These compounds are characterized by a fused pyran and pyridine ring system, which can exhibit a wide range of biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol has been explored through various methods. For instance, a protocol for the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans has been developed using four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones . Another approach involves the ultrasound-promoted synthesis of fused polycyclic compounds, which could potentially be adapted for the synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol . Additionally, the use of microwave-assisted, palladium-catalyzed C-H heteroarylation has been reported for the synthesis of related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol derivatives has been studied using X-ray diffraction, which provides detailed information about the tautomeric forms and the arrangement of atoms within the crystal lattice . This type of analysis is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of compounds similar to 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol has been explored in various chemical reactions. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and their fused systems . The synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a one-pot three-component reaction demonstrates the versatility of these heterocyclic frameworks in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyranopyridines are influenced by their molecular structure. The review of the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans highlights the significance of these compounds in various fields, including their biological activities and applications in medicinal chemistry . The intramolecular inverse-electron-demand Diels-Alder reaction has been used to synthesize functionalized dihydropyrano[2,3-b]pyridines, which suggests that similar strategies could be applied to study the properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol is synthesized using inverse electron Diels–Alder reactions. This process involves reacting 3-methylsulfanyl-1,2,4-triazines with various nucleophiles, leading to the formation of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines. Microwave activation significantly enhances the efficiency and reduces reaction times (Hajbi et al., 2007).

  • Synthetic Approach to Substituted Compounds : A strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines has been developed. It involves an intramolecular inverse-electron-demand Diels-Alder reaction from 1,2,4-triazines, followed by cross-coupling reactions like Suzuki, Stille, and Sonogashira (Hajbi et al., 2008).

  • Synthesis of Pyrazolo[3,4-b]pyridines : The compound has been used in the synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with diverse biomedical applications. These compounds are synthesized from preformed pyrazole or pyridine, and their diverse substituents contribute to their utility in biomedical fields (Donaire-Arias et al., 2022).

Biological and Medicinal Applications

  • Synthesis of Medicinal Compounds : Pyrano[3,2-b]pyrans, which include compounds like 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol, play a significant role in medicinal and pharmaceutical chemistry. Their wide-ranging biological activities make them integral in the synthesis of various natural and synthetic compounds, including drug candidates (Borah et al., 2021).

  • Potential Antiviral and Antileishmanial Agents : Hybrids of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran with nucleoside have been synthesized and evaluated as potential antiviral and antileishmanial agents. These compounds show promising biological activities, highlighting the medicinal importance of such structures (Fan et al., 2010).

Safety And Hazards

The safety and hazards associated with 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol are not directly provided in the search results. However, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam5.


Future Directions

The future directions for the research and application of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol are not explicitly mentioned in the search results. However, given the interest in related compounds123, it is likely that further research into the properties and potential applications of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol will continue.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4,6,10H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJIGHHXJKIVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665364
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol

CAS RN

754149-09-2
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YS Malets, BV Vashchenko, VS Moskvina… - Chemistry of …, 2023 - Springer
An approach to the preparation of hereto unknown parent 5- and 7-azachromones was developed. The key step relied on the NaHmediated condensation of isomeric 2(4)-acetyl-3-…
Number of citations: 4 link.springer.com

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